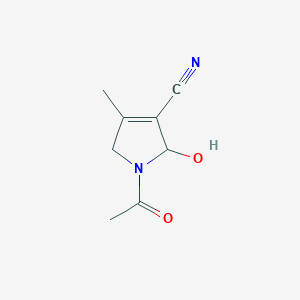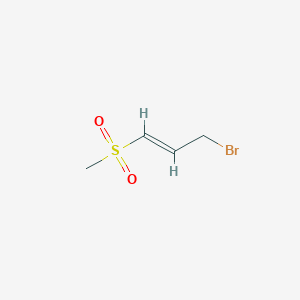
1-Acetyl-2-hydroxy-4-methyl-2,5-dihydropyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Structural Studies
- The compound is involved in novel redox cyclisation reactions, leading to the formation of complex tetracyclic products, as demonstrated by Buckle et al. (1992). These reactions, typical for 2-acylpyrroles, are significant for understanding chemical properties and reactions of this class of compounds (Buckle et al., 1992).
Heterocyclic Synthesis
- Research by Dyachenko et al. (2010) explored the synthesis of hexahydro-isoquinoline-4-carbonitriles, indicating the role of similar structures in developing new heterocyclic compounds. This reflects the potential utility of related structures in synthetic chemistry (Dyachenko et al., 2010).
Development of Novel Compounds
- Albert (1973) showed the creation of 4-amino-1,2,3-triazoles, demonstrating the compound's potential in generating new chemical entities with varied properties (Albert, 1973).
Catalyst-Free Combinatorial Chemistry
- Kumaravel and Vasuki (2009) utilized a catalyst-free approach to synthesize novel chromene-3-carbonitrile derivatives, highlighting the compound's role in environmentally friendly chemical processes (Kumaravel & Vasuki, 2009).
Synthetic Pathways and Characterization
- Xiao Yong-mei (2013) discussed the synthesis and characterization of nonsteroidal progestrone receptor modulators, showing the compound's relevance in medicinal chemistry and drug development (Xiao Yong-mei, 2013).
Novel Synthesis Procedures
- Singh and Lesher (1990) developed new procedures for synthesizing naphthyridin-2(1H)-ones, demonstrating innovative methods in organic synthesis involving related structures (Singh & Lesher, 1990).
Corrosion Inhibition Studies
- Verma et al. (2015) investigated the use of pyrrole-4-carbonitriles as corrosion inhibitors, indicating the compound's potential application in materials science and engineering (Verma et al., 2015).
Multicomponent Assembling
- Vafajoo et al. (2014) reported an electrocatalytic multicomponent assembling approach to synthesize pyrano[3,2-c]chromene-3-carbonitrile derivatives, showcasing the compound's role in innovative synthetic strategies (Vafajoo et al., 2014).
Future Directions
Pyrrole derivatives, including “1-Acetyl-2-hydroxy-4-methyl-2,5-dihydropyrrole-3-carbonitrile”, are considered as a potential source of biologically active compounds . Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders . Future research may focus on the synthesis, characterization, and exploration of the biological activities of this compound.
properties
IUPAC Name |
1-acetyl-2-hydroxy-4-methyl-2,5-dihydropyrrole-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-4-10(6(2)11)8(12)7(5)3-9/h8,12H,4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFYITBLPUPDAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N(C1)C(=O)C)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-([1,1'-biphenyl]-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide](/img/structure/B2368093.png)


![3-(4-methylbenzyl)-6-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2368105.png)
![Tert-butyl 2-[(2-hydroxyethyl)amino]acetate](/img/structure/B2368106.png)
![2-[(Methylsulfonyl)amino]-1,3-benzothiazole-6-carboxylic acid](/img/structure/B2368107.png)


![3-[(3-Iodophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B2368111.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-2,5-dihydrothiophene 1,1-dioxide](/img/structure/B2368112.png)
